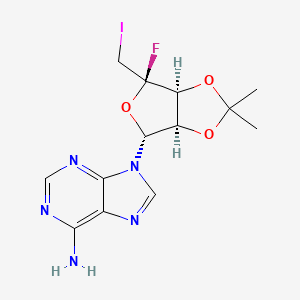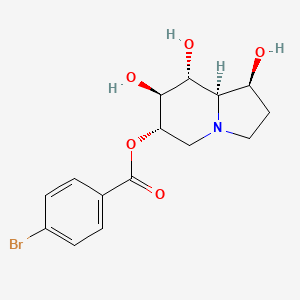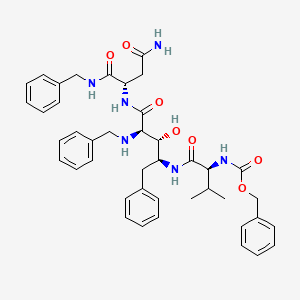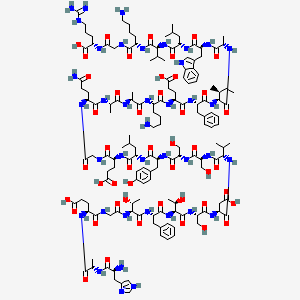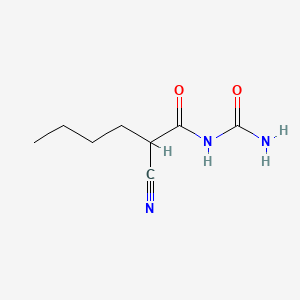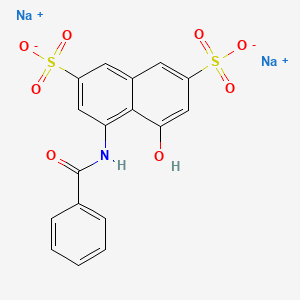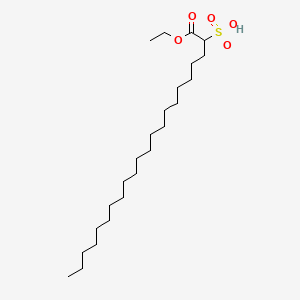
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as imino and dicarbonitrile
Méthodes De Préparation
The synthesis of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF (dimethylformamide) without the need for catalysts . This reaction proceeds efficiently to yield the desired compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of catalysts such as Raney Nickel.
Substitution: The compound can undergo substitution reactions, particularly at the imino and dicarbonitrile groups, using reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents and conditions used in these reactions include fuming nitric acid for nitration, hydrogen gas for reduction, and various aldehydes and ketones for substitution and cyclization reactions . Major products formed from these reactions include substituted pyrazolopyridines and their derivatives.
Applications De Recherche Scientifique
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel CDK2 inhibitors, which are targeted for cancer treatment. It exhibits cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.
Mécanisme D'action
The mechanism of action of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound inhibits CDK2 activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell division.
Comparaison Avec Des Composés Similaires
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole-pyridine fused structure, but with different functional groups and biological activities.
Triazolopyrimidine: A compound with a triazole ring fused to a pyrimidine ring, exhibiting different pharmacological properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
6975-46-8 |
|---|---|
Formule moléculaire |
C11H9N5 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-amino-5,7-dimethylpyrazolo[1,5-a]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N5/c1-6-3-7(2)16-10(8(6)4-12)9(5-13)11(14)15-16/h3H,1-2H3,(H2,14,15) |
Clé InChI |
AXRRARNKSGSPSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C(C(=NN12)N)C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


